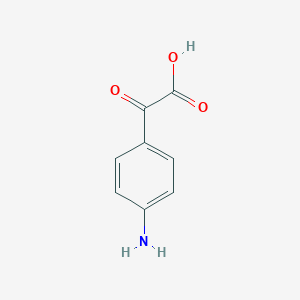

2-(4-Aminophenyl)-2-oxoacetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Aminophenyl)-2-oxoacetic acid” is a chemical compound that is also known as 4-Aminophenylacetic acid . It is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Aminophenyl)-2-oxoacetic acid” has been reported in the literature . For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of “2-(4-Aminophenyl)-2-oxoacetic acid” can be represented by the linear formula: H2NC6H4CH2CO2H . The molecular weight of this compound is 151.16 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Aminophenyl)-2-oxoacetic acid” include its molecular weight of 151.16 and its form as a light yellow to tan powder . Its melting point is 201 °C (dec.) (lit.) .科学研究应用

Sensing Applications

Specific Scientific Field

Chemistry, specifically the study of boronic acids.

Summary of the Application

Boronic acids, which can include aminophenyl compounds, are increasingly utilized in diverse areas of research. They have utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Methods of Application or Experimental Procedures

The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Antimicrobial Agents

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

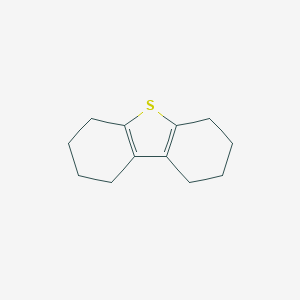

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .

Methods of Application or Experimental Procedures

The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .

Results or Outcomes

The results revealed that certain compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains. For instance, one compound displayed potent activity with MIC values of 3.91, 7.81, and 1.56 µg/ml against S. aureus, E. coli, and P. aeruginosa, respectively .

Electronic Applications

Specific Scientific Field

Materials Science, specifically the study of aromatic polyimide films.

Summary of the Application

Aromatic polyimides, which can include aminophenyl compounds, have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance . They can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc .

Methods of Application or Experimental Procedures

Aromatic polyimide materials are used in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries, due to their superior combination characteristics and variable processability .

Results or Outcomes

Aromatic polyimide films have found widespread use in electronic applications .

Interaction with Proton-Coupled Oligopeptide Transporter

Specific Scientific Field

Biochemistry

Summary of the Application

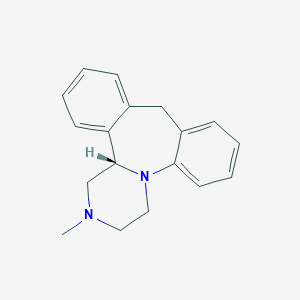

4-Aminophenylacetic acid (4-APAA), a peptide mimic lacking a peptide bond, has been shown to interact with a proton-coupled oligopeptide transporter .

Methods of Application or Experimental Procedures

Various experimental approaches have been used to show that 4-APAA interacts with a proton-coupled oligopeptide transporter .

Results or Outcomes

These studies show that 4-APAA can inhibit the transport of labeled peptides .

Synthesis of Heat-Resistant Biopolyurea

Specific Scientific Field

Biochemistry and Materials Science

Summary of the Application

The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials . It was produced by fermentation using genetically engineered Escherichia coli .

Methods of Application or Experimental Procedures

Optimizing fed-batch cultures of this strain produced the highest reported yield to date of 4APEA (7.2%; 3.5 g/L versus glucose) within 72 hours . Fermented 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas .

Results or Outcomes

The decomposition temperatures for 10% weight loss (Td10) of the resulting polyureas were 276°C and 302°C, respectively, and were comparable with that of other thermostable aromatic polyureas . This study is the first to synthesize polyureas from the microbial aromatic diamine .

Synthesis of Substituted Benzothiazoles

Methods of Application or Experimental Procedures

Structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .

Results or Outcomes

The results revealed that certain compounds have potent antibacterial activity .

安全和危害

未来方向

属性

IUPAC Name |

2-(4-aminophenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTIQRYMOADNDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-2-oxoacetic acid | |

CAS RN |

15535-99-6 |

Source

|

| Record name | 4-Amino-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15535-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。